(alphaS)-(R)-cyano(3-phenoxyphenyl)methyl-2-(2-chlorophenyl)-3-methylbutanoate
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Overview
Description
(alphaS)-®-cyano(3-phenoxyphenyl)methyl-2-(2-chlorophenyl)-3-methylbutanoate is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyano group, a phenoxyphenyl group, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS)-®-cyano(3-phenoxyphenyl)methyl-2-(2-chlorophenyl)-3-methylbutanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxyphenyl and chlorophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include phenyl isocyanate and phenylboronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as catalytic processes and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(alphaS)-®-cyano(3-phenoxyphenyl)methyl-2-(2-chlorophenyl)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(alphaS)-®-cyano(3-phenoxyphenyl)methyl-2-(2-chlorophenyl)-3-methylbutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (alphaS)-®-cyano(3-phenoxyphenyl)methyl-2-(2-chlorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: An organic compound with a phenyl ring attached to the isocyanate functional group.
Phenylboronic acid: Used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Uniqueness
(alphaS)-®-cyano(3-phenoxyphenyl)methyl-2-(2-chlorophenyl)-3-methylbutanoate is unique due to its specific combination of functional groups and its diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C25H22ClNO3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(2-chlorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(21-13-6-7-14-22(21)26)25(28)30-23(16-27)18-9-8-12-20(15-18)29-19-10-4-3-5-11-19/h3-15,17,23-24H,1-2H3/t23-,24-/m0/s1 |
InChI Key |
ZBORAWXDRSFJOW-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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